molecular formula C12H21NO2 B2371969 Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate CAS No. 955028-67-8

Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate

Numéro de catalogue B2371969
Numéro CAS: 955028-67-8
Poids moléculaire: 211.305
Clé InChI: XSQCPVUVEHFAQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate” is an organic compound with the molecular formula C11H19NO3 . It is a type of organoheterocyclic compound . The compound is white in color and appears as a crystalline powder .


Molecular Structure Analysis

The InChI Key of “Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate” is ULSBMKGFFFMGOI-UHFFFAOYSA-N . The SMILES representation is CC©©OC(=O)N1CCC2(CO2)CC1 .


Physical And Chemical Properties Analysis

“Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate” has a molecular weight of 213.28 . It has a melting point range of 55°C to 60°C . The compound is white to light yellow in color and appears as a powder to crystal .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

  • Synthesis Pathways : Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate and related compounds can be synthesized through various pathways, providing a convenient entry point to novel compounds with potential applications in chemical space exploration (Meyers et al., 2009).
  • Molecular Structure Determination : This compound, as a cyclic amino acid ester, has been characterized using NMR spectroscopy and high-resolution mass spectrometry, with its molecular structure determined via X-ray diffraction analysis (Moriguchi et al., 2014).

Chemical Reactions and Mechanisms

  • Photochemical and Thermal Rearrangement : Studies have explored the photochemical and thermal rearrangement of related spirooxaziridines, providing insights into stereoelectronic control theories (Lattes et al., 1982).
  • Reaction Pathways : Research has detailed the reactions of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate with various chemical agents, highlighting different pathways and outcomes (Moskalenko & Boev, 2012).

Applications in Drug Discovery and Synthesis

  • Drug Discovery Scaffolds : The compound has been identified as a useful scaffold in drug discovery, particularly for generating 6-azaspiro[4.3]alkanes with potential biological activity (Chalyk et al., 2017).
  • Synthesis of Bioactive Compounds : It serves as a key element in the synthesis of bioactive compounds, such as antiviral agents, demonstrating its utility in medicinal chemistry (López et al., 2020).

Stereochemistry and Enantioselectivity

  • Stereochemical Analysis : Studies have also focused on the stereochemical aspects of related compounds, aiding in the understanding of molecular configurations and enantioselective synthesis (Jakubowska et al., 2013).

Advanced Synthetic Methods

  • Novel Synthetic Approaches : Research has developed advanced methods for introducing protective groups to amines, using derivatives of the compound, which is significant for peptide synthesis and drug development (Rao et al., 2017).

Propriétés

IUPAC Name

tert-butyl 6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)13-8-6-12(4-5-12)7-9-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQCPVUVEHFAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a baked-out dry flask under protective gas (argon), a mixture of 9.90 g of zinc dust (151 mmol) and 1.50 g of CuCl (15.15 mmol) in 20 ml of abs. diethyl ether was stirred at 50° C. (bath temperature) for approx. 100 min. The mixture was cooled to 15° C. (bath temperature). 6.1 ml of diiodomethane (75.0 mmol), 7.8 ml of abs. dimethoxyethane and finally 4.27 g of tert-butyl 4-methylenepiperidine-1-carboxylate (21.7 mmol) were successively and rapidly added dropwise. The reaction mixture was heated gradually to 50° C. (bath temperature) and stirred at this temperature for approx. 20 h. After this time, owing to still incomplete conversion, another 20 ml of diethyl ether and 6.1 ml of diiodomethane were added with cooling. The reaction mixture was heated to 50° C. (bath temperature) for a further 8 h. Cooling was followed by dilution with THF and filtration through Celite. The filtrate was admixed with 4.3 g of p-toluenesulfonic acid and a few drops of water, and then concentrated under reduced pressure. The crude product thus obtained was dissolved in 100 ml of THF and admixed with 7.09 g of Boc anhydride (1.5 eq.) and 5.5 ml of DIPEA (1.5 eq.). The mixture was stirred at RT for 48 h and then concentrated under reduced pressure. The residue thus obtained was stirred with approx. 150 ml of diethyl ether. The mixture was filtered with suction and the filter residue was washed thoroughly with diethyl ether. The filtrate thus obtained was concentrated. What remained was an oil which was taken up in 200 ml of dichloromethane and was washed twice with sat. NaHCO3 solution and once with dil. HCl solution (pH=5). The organic phase was dried over MgSO4 and then concentrated under reduced pressure. In this way, 2.8 g of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate were obtained as a light-colored oil. This oil was dissolved in 5 ml of dichloromethane and admixed with a mixture of 10 ml of TFA and 0.5 ml of water. After stirring at RT for 48 h, the reaction solution was concentrated under reduced pressure and codistilled with toluene three times more. In this way, 6-azaspiro[2.5]octane was obtained as a TFA salt in the form of a brown oil which was clean enough for further reactions.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
4.27 g
Type
reactant
Reaction Step Five
Quantity
7.09 g
Type
reactant
Reaction Step Six
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
Quantity
9.9 g
Type
catalyst
Reaction Step Nine
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Nine
Quantity
150 mL
Type
solvent
Reaction Step Ten

Synthesis routes and methods II

Procedure details

To a mixture of diethyl ether (25 mL) and 30% aqueous potassium hydroxide solution (5 mL) was added 1-methyl-3-nitro-1-nitrosoguanidine (containing 50% water, 2.17 g), and the mixture was stirred at room temperature for 10 min. To a solution (25 mL) of tert-butyl 4-methylidenepiperidine-1-carboxylate (1.00 g, 5.07 mmol) in tetrahydrofuran was added dropwise the above-mentioned ether layer, and the mixture was stirred at room temperature for 16 hr. To the reaction mixture was added a ether layer prepared from diethyl ether (25 mL), 30% aqueous potassium hydroxide solution (5 mL), and 1-methyl-3-nitro-1-nitrosoguanidine (containing 50% water, 3.77 g), and the mixture was further stirred for 16 hr. To the reaction mixture was added acetic acid (1 mL), and the mixture was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10) to give the title compound (261 mg, 24%) as a white powder.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.17 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Six
Quantity
3.77 g
Type
reactant
Reaction Step Six
Yield
24%

Synthesis routes and methods III

Procedure details

To a solution of Et2Zn (37.5 ml, 1.1M solution in toluene, 0.04 mmol) in DCE (80 ml) at 0° C. was added chloroiodomethane (5.99 ml, 0.08 mmol) under Ar. This mixture was stirred for 15 minutes before a solution of 3-hydroxy-4-methylene-piperidine-1-carboxylic acid tert-butyl ester (J. Org. Chem. 2001, 66, 2487) (4.19 g, 0.02 mmol) in DCE (10 ml) was added, after which time the reaction was stirred for 0.5 h at 0° C. and then allowed to reach room temperature, stirring for a further 1 h. The reaction was then quenched by addition of saturated NH4Cl, separated, and the organic dried (Na2SO4) and concentrated. Purfication by flash column chromatography (EtOAc:n-heptane 2:8-1:1) afforded the title product (2.4 g, 54%) as a crystalline solid. MS: 228.2 (MH+).
Name
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
5.99 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
54%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.